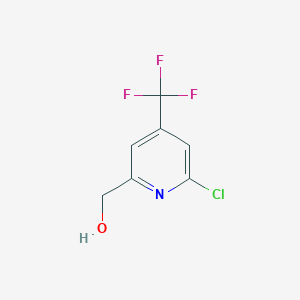

(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol" is a chemical that features a pyridine ring, a common structure in many pharmaceuticals and agrochemicals. The pyridine ring is substituted with a chloro group, a trifluoromethyl group, and a methanol group at different positions, which could potentially affect its reactivity and interaction with various biological targets.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol, they do provide insight into related compounds. For instance, the synthesis of a complex with a pyridine derivative is described in the first paper, where a reaction of dibenzyltin(IV) with 2,6-pyridine dicarboxylic acid in methanol solution is performed . This suggests that methanol can act as a solvent and participant in reactions involving pyridine derivatives, which could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray diffraction (XRD) techniques. The second paper describes the crystal structure of a compound with a 6-chloropyridin moiety, which is similar to the compound of interest . The detailed crystallographic data provided can give insights into how the chloro and methoxy groups might influence the overall molecular conformation and packing in the crystal lattice.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the structural data provided. The presence of a trifluoromethyl group is likely to increase the compound's lipophilicity, which could affect its solubility and membrane permeability . The chloro group could make the compound susceptible to nucleophilic substitution reactions, potentially leading to a wide range of derivatives with varied biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- The compound has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable adducts for preparing agrochemicals or medicinal compounds. This process involves the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol, showcasing its role in facilitating complex organic transformations (Ghelfi et al., 2003).

- Investigations into the nucleophilic substitution reaction of 4-X-substituted-2,6-dinitrochlorobenzene with pyridines in methanol-acetonitrile mixtures have been conducted. This research highlights the influence of solvent composition and substituents on reaction rates, emphasizing the compound's role in mechanistic studies of organic reactions (Sung et al., 2009).

Catalysis and Inhibition

- The compound's derivatives have been examined as corrosion inhibitors for mild steel in acidic mediums. These studies illustrate the potential for designing effective corrosion inhibitors, thereby contributing to the development of materials with enhanced durability (Ma et al., 2017).

Biocatalysis and Green Chemistry

- In a notable application towards sustainable chemical synthesis, S-(4-chlorophenyl)-(pyridin-2-yl) methanol was synthesized using a liquid-liquid biphasic microreaction system. This approach utilized recombinant Escherichia coli as a whole-cell catalyst, highlighting the compound's utility in biocatalytic processes and the potential for green chemistry applications (Chen et al., 2021).

Coordination Chemistry

- Research on the coordination chemistry of related pyridyl methanol compounds has led to the development of novel metal-organic frameworks and complexes. These studies explore the compound's role in forming structures with potential applications in sensing, magnetism, and catalysis (Gerber et al., 1997).

Safety And Hazards

Zukünftige Richtungen

The future directions for “(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol” and other TFMP derivatives are promising. They are expected to find many novel applications in the future due to their unique physicochemical properties . Currently, they are majorly used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Eigenschaften

IUPAC Name |

[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-6-2-4(7(9,10)11)1-5(3-13)12-6/h1-2,13H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMFLYTWXOJUEMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1CO)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2553216.png)

![4-chloro-1-[(4-fluorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2553218.png)

![N-(4-oxo-4-(quinolin-8-ylamino)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553221.png)

![(Z)-3-[3-chloro-4-(difluoromethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2553228.png)

![1-(3,4-Dimethylphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2553231.png)